molecular formula C16H17NO4S B2595410 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-27-2

3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2595410
CAS No.: 900015-27-2
M. Wt: 319.38
InChI Key: KBCNYIHHKOEIJP-UHFFFAOYSA-N
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Description

“3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound with the CAS Number: 900015-27-2 . It has a molecular weight of 319.38 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO4S/c1-16(2,3)15(20)17-10-4-6-11(7-5-10)21-12-8-9-22-13(12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Advanced Materials Development

3-(4-Hydroxyphenyl)propanoic acid derivatives have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for producing materials with desirable thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017). This research suggests that derivatives of 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid could be used in materials science to create polymers with specific properties.

Medicinal Chemistry and Drug Design

Modifications of phenolic compounds have been studied for their ability to decrease the oxygen affinity of human hemoglobin A, leading to compounds that could be utilized in medical treatments requiring a reversal of depleted oxygen supply. This research indicates the potential of structurally related compounds in designing novel therapeutic agents (Randad et al., 1991). Therefore, derivatives of this compound may find applications in developing drugs with specific biological activities.

Environmental Science

The carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions have been studied, showing the transformation of phenol to benzoate and 2-cresol to 3-methylbenzoic acid. This research underscores the potential for using related compounds in environmental remediation processes, such as the biotransformation of pollutants to less harmful substances (Bisaillon et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

3-[4-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-16(2,3)15(20)17-10-4-6-11(7-5-10)21-12-8-9-22-13(12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNYIHHKOEIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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